molecular formula C8H16N2O B1143264 (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide CAS No. 184035-04-9

(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide

Cat. No.: B1143264
CAS No.: 184035-04-9
M. Wt: 156.22544
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound’s unique stereochemistry, denoted by the (1R,2S) configuration, plays a crucial role in its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. This method ensures high enantiomeric purity and is suitable for industrial-scale production .

Industrial Production Methods

Industrial production often employs enantioselective synthesis and resolution techniques. These methods include the use of chiral catalysts and reagents to achieve the desired stereochemistry. The process may also involve the separation of enantiomers using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols .

Scientific Research Applications

(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
  • (1R,2S)-2-Phenylcyclopropanaminium
  • (1R,2S)-2-Amino-1,2-diphenylethanol

Uniqueness

(1R,2S)-1-Amino-2-methylcyclohexanecarboxamide stands out due to its specific stereochemistry and the resulting biological activity. Compared to similar compounds, it offers unique interactions with molecular targets, making it valuable in various research and industrial applications .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,2S)-1-amino-2-methylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-4-2-3-5-8(6,10)7(9)11/h6H,2-5,10H2,1H3,(H2,9,11)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHVXEPCCNOOBQ-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC[C@@]1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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